7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS: 918646-05-6) is a bicyclic quinoline derivative with the molecular formula C₂₀H₁₇FN₂O and a molecular weight of 320.13 g/mol . Its structure features:
- A fluorine substituent at the 7-position of the quinoline ring.
- Three methyl groups at positions 3 and 4 (two methyl groups at position 4).
The compound’s synthesis typically involves α-lithiation and electrophilic substitution on 3,4-dihydroquinolin-2-one precursors, as demonstrated in Friedel-Crafts cyclization and methylation protocols . Its structural complexity and fluorine substitution make it a candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders or cancer pathways.
Properties
CAS No. |
918646-11-4 |
|---|---|
Molecular Formula |
C21H19FN2O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H19FN2O/c1-13-20(25)24(16-10-14-6-4-5-7-18(14)23-12-16)19-11-15(22)8-9-17(19)21(13,2)3/h4-13H,1-3H3 |
InChI Key |
AMOMUOIZFCXASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(C1(C)C)C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Formation of the Dihydroquinolinone Core
- The initial step involves cyclization of appropriate carbamic acid esters or amides under strong acid catalysis.
- For example, synthesis of related 7-fluoro-3,4-dihydro-2H-isoquinolin-1-one has been achieved using trifluoromethanesulfonic acid at 0–70 °C for 28 hours, yielding up to 91% of the product.
- This step forms the lactam ring essential for the quinolinone structure.
Introduction of Methyl Groups
- Methyl groups at the 3 and 4 positions are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
- The 4,4-dimethyl substitution is often achieved by using ketone or aldehyde precursors with methyl substituents or by methylation of the dihydroquinolinone intermediate.
- Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.
Fluorination
- The fluorine atom at the 7-position can be introduced by:
- Starting with fluorinated aromatic precursors (e.g., 7-fluoroquinoline derivatives).
- Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Fluorination is typically performed before cyclization to ensure regioselectivity.
Formation of the Biquinoline Structure
- The biquinoline core is formed by coupling two quinoline units.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) are commonly employed to form the C–N or C–C bonds linking the quinoline rings.
- Ligand choice and reaction conditions are optimized to achieve high yield and selectivity.
- Multi-step synthesis may involve protection/deprotection strategies to control reactivity.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fluorinated quinoline synthesis | Starting from 7-fluoroaniline derivatives, nitration, reduction | 7-fluoroquinoline intermediate |
| 2 | Alkylation | Methyl iodide, base (e.g., K2CO3), solvent (DMF), reflux | Introduction of methyl groups at 3,4 positions |
| 3 | Cyclization | Trifluoromethanesulfonic acid, 0–70 °C, 28 h | Formation of dihydroquinolinone core |
| 4 | Biquinoline coupling | Pd catalyst, ligand, base, solvent, heat | Formation of this compound |
Data Table: Key Synthetic Parameters and Yields
Research Findings and Optimization
- Studies indicate that the choice of acid catalyst and temperature critically affects the cyclization yield and purity.
- Palladium-catalyzed coupling efficiency depends on ligand structure; bidentate P,N ligands have shown improved selectivity in related biquinoline syntheses.
- Fluorine substitution enhances compound stability and may influence biological activity, necessitating precise fluorination methods.
- Multi-step synthesis requires optimization of each step to minimize by-products and maximize overall yield.
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
While direct reaction data for the target compound is limited in the provided sources, structural analogs suggest potential reactivity patterns:
-
Fluorine substitution : The fluorine atom at the 7-position may participate in nucleophilic aromatic substitution (NAS) or act as an electron-withdrawing group, influencing reaction mechanisms.
-
Ketone functionality : The carbonyl group in the dihydroquinolinone core could undergo reductions (e.g., to form secondary alcohols) or participate in enolate chemistry.
-
Methyl groups : The trimethyl substituents may enhance lipophilicity and sterically hinder certain reactions.
Comparative Analysis of Related Compounds
Reactions of structurally similar compounds provide insights:
-
6-fluoro-3,4-dihydro-2H-isoquinolin-1-one (PubChem CID 10725709) undergoes acylation and cyclization reactions .
-
8-fluoro-3,4-dihydroisoquinoline is synthesized via directed ortho-lithiation and subsequent cyclization .
Limitations and Research Gaps
The provided sources lack specific data on the target compound’s chemical reactions. For comprehensive analysis, primary literature or proprietary studies would be required.
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one has been investigated for its potential as an anti-inflammatory and neuroprotective agent. Research indicates that modifications in the dihydroquinoline structure can enhance biological activity against neuroinflammatory conditions.
Case Study : A study synthesized a series of derivatives based on dihydronaphthalenones and demonstrated that introducing fluorine atoms significantly improved anti-inflammatory properties compared to non-fluorinated counterparts .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules. Its structure allows for further functionalization through various chemical reactions such as nucleophilic substitutions and cycloadditions.
Example Reaction : The Claisen-Schmidt condensation reaction has been effectively utilized to modify the compound's structure to enhance its reactivity and yield new derivatives with improved properties .
Materials Science
In materials science, this compound is explored for its potential use in developing novel polymers and coatings due to its unique electronic properties.
Research Finding : Studies indicate that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength of the materials produced .
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and biquinolinone core play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS: 918646-23-8)
Key Features :
Comparison :
- Higher molecular weight (338.35 vs. 320.13 g/mol) may influence solubility and pharmacokinetics.
- No biological data is available, but fluorination patterns are often linked to improved metabolic stability in drug candidates .
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS: 918646-36-3)
Key Features :
Comparison :
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
Key Features :
Comparison :
- The cyclopropyl group introduces conformational rigidity, which may enhance selectivity for specific biological targets.
- Smaller molecular weight (265.68 vs. 320.13 g/mol) suggests differences in membrane permeability.
- This compound is marketed as a research chemical for kinase inhibition studies, highlighting functional versatility in dihydroquinolinone derivatives .
3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS: 918645-77-9)
Key Features :
Comparison :
- Lack of fluorine and fewer methyl groups reduce steric hindrance and electron-withdrawing effects.
- Lower molecular weight (288.34 vs.
- Serves as a foundational scaffold for derivatization in antipsychotic drug development .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine, making the target compound more suitable for CNS-targeted therapies .
- Methyl Group Impact : Increased methyl substitution (e.g., 3,4,4-trimethyl) elevates hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility .
- Synthetic Accessibility : The target compound’s synthesis requires multi-step protocols involving lithiation and electrophilic substitution, whereas simpler analogs (e.g., 3-methyl) are synthesized via direct cyclization .
Biological Activity
7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process. The compound is derived from 7-fluoro-3,4-dihydronaphthalen-1(2H)-one through a Claisen–Schmidt condensation reaction with appropriate aldehydes. The presence of the fluorine atom and trimethyl groups contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| CAS Number | 1377951-04-6 |
| Molecular Weight | 344.39 g/mol |
| Melting Point | Not specified |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant inhibitory activity against several human cancer cell lines including:
- DAN-G (Pancreatic adenocarcinoma)
- A-427 (Lung carcinoma)
- LCLC-103H (Non-small cell lung cancer)
- SISO (Cervical cancer)
- RT-4 (Bladder carcinoma)
The IC values ranged from approximately 0.04 μM to 15.66 μM across these cell lines, indicating a potent cytotoxic profile compared to control compounds like cisplatin .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. It has been suggested that the compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the NF-kB pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have demonstrated that the compound exhibits significant inhibition against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 11 | 512 µg/mL |
| P. aeruginosa | 10 | 256 µg/mL |
These results indicate that structural modifications such as fluorination enhance the compound's interaction with bacterial targets .
Case Studies
Several case studies have highlighted the effectiveness of this compound in both laboratory and preclinical settings:
- Study on Cancer Cell Lines : A comprehensive analysis involving multiple human cancer cell lines revealed that the compound's cytotoxicity was significantly higher than that of standard chemotherapeutic agents.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound could serve as a potential lead for developing new antibiotics due to its low MIC values against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, and how can reaction conditions be optimized?
- Methodology : Electrophilic substitution is a key strategy. Lithium diisopropylamide (LDA) is used to deprotonate the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline core, enabling mild electrophilic substitution at the 3-position . For example, treatment with methyl iodide or trifluoromethylating agents under controlled temperatures (e.g., −78°C to 0°C) yields substituted derivatives. Solvent choice (THF, DMF) and stoichiometry of LDA:substrate (1.1–1.5 equiv) are critical for reproducibility .
- Characterization : Post-synthesis, use (500 MHz, DMSO-) to confirm substitution patterns. For example, δ 2.83 ppm (dd, 2H) corresponds to the 2-quinolinyl protons in similar dihydroquinolinones .
Q. How should researchers address inconsistencies in synthetic yields or unexpected byproducts?
- Troubleshooting : Reaction temperature deviations can lead to alternate products. For instance, lowering the temperature during cyclization of trifluoroacetoacetate derivatives unexpectedly produced hydroxylated byproducts instead of the desired trifluoromethylquinolinone . Always replicate literature conditions precisely and monitor reactions via TLC or LC-MS. If byproducts persist, optimize quenching steps (e.g., gradual warming to room temperature) or purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
Advanced Research Questions
Q. What advanced structural elucidation techniques are recommended for confirming the conformation of 7-fluoro-3,4,4-trimethyl derivatives?
- X-ray Crystallography : Resolve crystal structures to analyze puckering parameters (Cremer-Pople: Q, Θ, Φ) of the dihydroquinoline ring. For example, non-classical conformations with Q = 0.3577 Å and Θ = 117.9° were observed in related compounds, stabilized by intermolecular C–H⋯F and N–H⋯O interactions .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to compare experimental and theoretical puckering amplitudes. This validates crystallographic data and predicts steric effects of methyl/fluoro substituents .
Q. How can researchers investigate the biological activity of this compound, particularly its interaction with neurological targets?
- Target Screening : Prioritize assays for monoamine oxidase (MAO) inhibition or GABA receptor modulation, as structurally similar 3,4-dihydroquinolin-2-ones exhibit MAO-B inhibitory activity (IC < 10 µM) . Use competitive binding assays with -flumazenil for GABA affinity studies.
- SAR Analysis : Modify the fluoro and methyl groups systematically. For example, replacing the 7-fluoro substituent with chlorine alters steric bulk and electronic effects, impacting receptor binding kinetics .
Q. What strategies resolve contradictions in published synthetic protocols or biological data?
- Critical Analysis : Compare reaction conditions across studies. For example, LiAlH reduction in THF () may over-reduce sensitive functionalities vs. milder NaBH/CeCl. Cross-validate biological results using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
- Data Reproducibility : Document exact solvent grades (anhydrous THF vs. technical grade) and electrophile purity, as trace moisture or impurities can divert reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
